molecular formula C12H18N2O3 B592151 tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate CAS No. 1260897-34-4

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate

Cat. No.: B592151
CAS No.: 1260897-34-4
M. Wt: 238.287
InChI Key: VDUQUBLIBCOMOK-UHFFFAOYSA-N
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Description

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.283 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate typically involves the reaction of 5-(2-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl carbazate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is unique due to the presence of the hydroxyethyl group and the pyridine ring, which confer distinct chemical and biological properties. Compared to other carbamates, this compound exhibits enhanced reactivity and specificity in certain reactions, making it a valuable intermediate in synthetic chemistry .

Biological Activity

tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, with the CAS number 1260897-34-4, is a pyridine-based compound that has garnered attention in various research fields due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O3
  • Molecular Weight : 238.28 g/mol
  • Purity : ≥97% .

The biological activity of this compound is primarily attributed to its role as a protein degrader building block . This compound is known to interact with various biological targets, potentially modulating cellular pathways involved in disease processes.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that derivatives of pyridine can mitigate oxidative damage in human hepatoma cell lines .

2. Neuroprotective Effects

In neurobiological studies, pyridine derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanisms often involve the activation of survival pathways such as ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell survival and function .

3. Inhibition of Enzymatic Activity

The compound may also exhibit inhibitory effects on specific enzymes linked to disease processes. For example, certain studies have highlighted how similar carbamate compounds can inhibit enzymes involved in neurodegenerative diseases, suggesting a potential therapeutic role .

Case Study 1: Neuroprotective Mechanism

A study investigating the neuroprotective effects of related compounds found that treatment with these derivatives significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (tBHP). The protective effects were associated with the modulation of apoptotic markers and restoration of mitochondrial membrane potential .

Case Study 2: Antioxidant Properties

In another study, the antioxidant capacity of pyridine-based compounds was assessed using various assays measuring free radical scavenging activity. Results indicated that these compounds effectively reduced the levels of reactive oxygen species (ROS) in treated cells, highlighting their potential as therapeutic agents against oxidative stress-related conditions .

Data Summary Table

PropertyValue
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Purity≥97%
Antioxidant ActivityYes
Neuroprotective EffectsYes
Enzyme InhibitionPotentially active

Properties

IUPAC Name

tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUQUBLIBCOMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856288
Record name tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260897-34-4
Record name Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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